molecular formula C18H17F2N3O3S2 B2547140 4-(diethylsulfamoyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide CAS No. 306289-79-2

4-(diethylsulfamoyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2547140
CAS RN: 306289-79-2
M. Wt: 425.47
InChI Key: WWTSJNQYZBWCBN-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide, also known as DB844, is a small molecule compound that has been studied for its potential use as an antimicrobial agent. The compound has shown promising results in inhibiting the growth of various bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics. In

Scientific Research Applications

Electrophysiological Activity and Cardiac Arrhythmia Treatment

Compounds with sulfamoyl and benzamide groups have been investigated for their cardiac electrophysiological activity. Research has identified certain N-substituted imidazolylbenzamides and benzene-sulfonamides as potent selective class III agents, showing promise in treating reentrant arrhythmias, a condition that can lead to cardiac arrhythmias (Morgan et al., 1990). This highlights the potential therapeutic application of such compounds in cardiovascular diseases.

Carbonic Anhydrase Inhibition for Therapeutic Applications

Aromatic sulfonamide inhibitors, including those structurally related to the queried compound, have demonstrated inhibitory effects on carbonic anhydrase isoenzymes. These enzymes are crucial for various physiological processes, and their inhibition can be beneficial in treating conditions like glaucoma, epilepsy, and certain types of tumors (Supuran et al., 2013). The research underscores the significance of such compounds in designing new therapeutic agents.

Advanced Material Synthesis

Compounds containing benzamide and related structures have been utilized in synthesizing advanced materials. For instance, well-defined aromatic polyamides with controlled molecular weight and low polydispersity have been synthesized for potential applications in material science, demonstrating the versatility of these compounds in creating novel polymers with specific properties (Yokozawa et al., 2002).

Antimicrobial and Antifungal Applications

Research on sulfonamide and benzothiazole derivatives has also explored their antimicrobial and antifungal potentials. Novel compounds have been synthesized and screened for activity against various bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Jagtap et al., 2010). This application is particularly relevant in addressing the growing concern of antibiotic resistance.

Fluorescent Sensors for Metal Ions

Benzothiazole conjugated with Schiff base structures has been studied as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. These compounds exhibit significant sensitivity and selectivity, showcasing the potential for developing advanced sensing materials for environmental and biological applications (Suman et al., 2019).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O3S2/c1-3-23(4-2)28(25,26)13-7-5-11(6-8-13)17(24)22-18-21-16-14(20)9-12(19)10-15(16)27-18/h5-10H,3-4H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTSJNQYZBWCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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